2,6-dimethyl-4H-3,1-benzoxazin-4-one
Overview
Description
2,6-Dimethyl-4H-3,1-benzoxazin-4-one is an organic compound belonging to the benzoxazinone family. It is characterized by a fused benzene and oxazine ring structure, with two methyl groups attached at the 2 and 6 positions. This compound has garnered interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclodehydration to yield the desired benzoxazinone .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazinone derivatives.
Substitution: Various substituted benzoxazinones depending on the reagents used.
Scientific Research Applications
2,6-Dimethyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is used in studies involving bacterial growth inhibition.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. As a protease inhibitor, it binds to the active site of serine proteases, preventing substrate access and subsequent enzymatic activity. This inhibition is crucial in reducing tissue degradation and inflammation associated with diseases .
Comparison with Similar Compounds
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 2,6-Dimethyl-4H-3,1-benzothiazin-4-one
Comparison:
- 2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the additional methyl group at the 6 position, which can influence its reactivity and biological activity.
- 2,6-Dimethyl-4H-3,1-benzothiazin-4-one: Contains a sulfur atom instead of oxygen in the oxazine ring, leading to different chemical properties and potential applications .
2,6-Dimethyl-4H-3,1-benzoxazin-4-one stands out due to its unique structural features and versatile applications across various fields of research and industry.
Properties
IUPAC Name |
2,6-dimethyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)10(12)13-7(2)11-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITQDZFSOKQGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383838 | |
Record name | 2,6-dimethyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62175-49-9 | |
Record name | 2,6-dimethyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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